Physicochemical Profiling and Mechanistic Evaluation of 1,5-Dimethyl-2-(m-tolyl)-1H-pyrazol-3(2H)-one
Physicochemical Profiling and Mechanistic Evaluation of 1,5-Dimethyl-2-(m-tolyl)-1H-pyrazol-3(2H)-one
Executive Summary
The pyrazolone scaffold is a historically significant pharmacophore in medicinal chemistry, foundational to the development of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics[1]. 1,5-Dimethyl-2-(m-tolyl)-1H-pyrazol-3(2H)-one (CAS: 115722-26-4) is a structural derivative of the well-documented drug antipyrine (phenazone)[2]. By introducing a methyl group at the meta-position of the phenyl ring, this compound exhibits altered lipophilicity, unique receptor binding kinetics, and distinct metabolic vulnerabilities compared to its parent molecule.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, structure-activity relationships (SAR), and validated experimental workflows required to characterize 1,5-Dimethyl-2-(m-tolyl)-1H-pyrazol-3(2H)-one for preclinical drug development.
Structural and Physicochemical Profiling
The addition of the m-tolyl group fundamentally shifts the thermodynamic and pharmacokinetic behavior of the pyrazolone core. While antipyrine possesses a relatively low partition coefficient (LogP ~1.48)[3][4], the incorporation of the meta-methyl group increases the lipophilic surface area. This modification enhances passive membrane permeability across lipid bilayers, a critical factor for central nervous system (CNS) penetration and oral bioavailability.
Quantitative Physicochemical Data
Data synthesized from structural extrapolation and parent compound baselines.
| Property | Value | Mechanistic Implication |
| Chemical Name | 1,5-Dimethyl-2-(m-tolyl)-1H-pyrazol-3(2H)-one | Standard IUPAC nomenclature[2]. |
| CAS Number | 115722-26-4 | Unique chemical registry identifier[2]. |
| Molecular Formula | C₁₂H₁₄N₂O | Addition of -CH₃ (+14 Da) vs. antipyrine[2]. |
| Molecular Weight | 202.25 g/mol | Optimal for small-molecule drug design (Rule of 5 compliant)[2]. |
| Topological Polar Surface Area (TPSA) | 26.93 Ų | Low TPSA indicates excellent predicted blood-brain barrier (BBB) penetration[4]. |
| LogP (Predicted) | ~1.85 - 2.0 | Enhanced lipophilicity drives hydrophobic pocket binding[3]. |
| H-Bond Donors / Acceptors | 0 / 2 | Limits solvation penalties during receptor binding. |
Structure-Activity Relationship (SAR) & Mechanistic Insights
The pharmacological activity of pyrazolone derivatives is primarily driven by the inhibition of cyclooxygenase (COX) isoforms, which halts the bioconversion of arachidonic acid into pro-inflammatory prostaglandins[1].
The causality behind the m-tolyl substitution is rooted in receptor-ligand thermodynamics. The carbonyl oxygen of the pyrazolone ring acts as a critical hydrogen-bond acceptor, anchoring the molecule within the COX active site[5]. Meanwhile, the m-tolyl group serves as a lipophilic domain that projects into the hydrophobic side-pockets of the COX-2 enzyme[6]. This precise spatial arrangement can increase selectivity for COX-2 over COX-1, potentially mitigating the gastrointestinal toxicity typically associated with non-selective NSAIDs[6].
Fig 1: SAR logic mapping the structural domains of the m-tolyl pyrazolone to its pharmacological effects.
Experimental Workflows for Physicochemical Characterization
To ensure scientific integrity, the characterization of 1,5-Dimethyl-2-(m-tolyl)-1H-pyrazol-3(2H)-one must rely on a self-validating system of orthogonal analytical techniques. Relying on a single method can lead to false positives regarding purity or structural isomerism.
Protocol 1: Chromatographic & Mass Confirmation (HPLC-UV/MS)
Rationale: The m-tolyl group increases the hydrophobicity compared to the parent pyrazolone. A standard C18 column requires a carefully calibrated organic modifier gradient to elute the compound efficiently without peak tailing.
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Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of HPLC-grade Methanol:Water (50:50 v/v). Causality: This ratio ensures complete dissolution while matching the initial mobile phase conditions to prevent solvent-front distortion.
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Column Selection: Use a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
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Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Causality: Formic acid suppresses the ionization of residual silanols on the column, ensuring sharp peak shapes for nitrogen-containing heterocycles.
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Detection: Monitor UV absorbance at 254 nm (conjugated pyrazolone system) and confirm the exact mass via Electrospray Ionization (ESI+) targeting the [M+H]⁺ ion at m/z 203.1.
Protocol 2: Structural Elucidation via 2D-NMR
Rationale: 1D ¹H-NMR is insufficient because the aromatic protons of the m-tolyl group can overlap. 2D NMR is required to definitively map the connectivity of the meta-methyl group, preventing false structural assignments (e.g., confusing it with the ortho or para isomers).
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Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃.
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1D Acquisition: Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra.
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2D HMBC (Heteronuclear Multiple Bond Correlation): Execute an HMBC sequence to observe long-range coupling (2-3 bonds) between the meta-methyl protons and the quaternary carbons of the phenyl ring. Causality: This unequivocally proves the methyl group is in the 3-position (meta) relative to the pyrazolone nitrogen attachment.
Fig 2: Orthogonal experimental workflow for self-validating physicochemical characterization.
Metabolic Projections & Pharmacokinetics
Antipyrine is extensively metabolized by hepatic CYP450 enzymes and is widely utilized as a clinical probe for liver enzyme activity[7]. However, the structural evolution into 1,5-Dimethyl-2-(m-tolyl)-1H-pyrazol-3(2H)-one introduces a highly reactive metabolic "soft spot": the benzylic carbon of the m-tolyl group.
Mechanistic Causality in Metabolism: Aliphatic hydroxylation at benzylic positions is a highly favored pathway for Cytochrome P450 enzymes (particularly CYP2C9 and CYP3A4). The enzyme oxidizes the meta-methyl group to yield a hydroxymethyl intermediate. This Phase I metabolite is significantly more polar and serves as an immediate substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The resulting Phase II glucuronide conjugate is highly water-soluble and rapidly excreted via renal clearance. Consequently, researchers should anticipate that this m-tolyl derivative will exhibit a shorter pharmacokinetic half-life compared to unsubstituted pyrazolones.
Fig 3: Proposed CYP450-mediated biotransformation pathway highlighting the benzylic soft spot.
References
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[2] BLD Pharm. 115722-26-4 | 1,5-Dimethyl-2-(m-tolyl)-1H-pyrazol-3(2H)-one Product Information. Retrieved from:
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[3] Chem960. Professional Introduction to Antipyrine (CAS No: 60-80-0) Chemical and Physical Properties. Retrieved from:
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[4] EMBL-EBI ChEMBL Database. Compound: ANTIPYRINE (CHEMBL277474) Calculated Properties. Retrieved from:
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[5] National Institutes of Health (PMC). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking. Retrieved from:
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[1] J-Stage. Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. Retrieved from:
-
[7] Pharmaoffer. Antipyrine API Suppliers - Formulation & Handling. Retrieved from:
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[6] International Journal of Pharmaceutical Sciences. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from:
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. 115722-26-4|1,5-Dimethyl-2-(m-tolyl)-1H-pyrazol-3(2H)-one|BLD Pharm [bldpharm.com]
- 3. 60-80-0(Antipyrine) | Kuujia.com [kuujia.com]
- 4. Compound: ANTIPYRINE (CHEMBL277474) - ChEMBL [ebi.ac.uk]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pharmaoffer.com [pharmaoffer.com]
